Azumamide B
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H39N5O6 |
|---|---|
Molecular Weight |
529.6 g/mol |
IUPAC Name |
(Z)-6-[(2R,5R,8R,11R,12S)-8-[(4-hydroxyphenyl)methyl]-5,12-dimethyl-3,6,9,13-tetraoxo-2-propan-2-yl-1,4,7,10-tetrazacyclotridec-11-yl]hex-4-enamide |
InChI |
InChI=1S/C27H39N5O6/c1-15(2)23-27(38)29-17(4)25(36)31-21(14-18-10-12-19(33)13-11-18)26(37)30-20(16(3)24(35)32-23)8-6-5-7-9-22(28)34/h5-6,10-13,15-17,20-21,23,33H,7-9,14H2,1-4H3,(H2,28,34)(H,29,38)(H,30,37)(H,31,36)(H,32,35)/b6-5-/t16-,17+,20+,21+,23+/m0/s1 |
InChI Key |
RFGAANHNJBCQAS-LFUPQXEOSA-N |
Isomeric SMILES |
C[C@H]1[C@H](NC(=O)[C@H](NC(=O)[C@H](NC(=O)[C@H](NC1=O)C(C)C)C)CC2=CC=C(C=C2)O)C/C=C\CCC(=O)N |
Canonical SMILES |
CC1C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)C)CC2=CC=C(C=C2)O)CC=CCCC(=O)N |
Origin of Product |
United States |
Chemical Synthesis and Stereochemical Elucidation
Strategies for Total Synthesis of Azumamide B
The total synthesis of this compound and its congeners has been approached by several research groups. A common retrosynthetic analysis dissects the cyclic peptide into a linear tetrapeptide precursor, which is in turn constructed from three D-α-amino acids and a crucial, non-proteinogenic β-amino acid building block. researchgate.net A pivotal challenge in these syntheses is the efficient and stereocontrolled construction of this β-amino acid, 3-amino-2-methyl-5-nonenedioic acid, 9-amide (Amnna), and its corresponding diacid, Amnda. nih.govresearchgate.net Subsequent macrocyclization of the linear peptide precursor yields the final azumamide structure. Interestingly, syntheses involving the Amnna unit with its terminal carboxamide have proven difficult to cyclize directly. nih.govnih.gov Consequently, a common strategy involves synthesizing Azumamide C (containing Tyr and the diacid Amnda) or Azumamide E (containing Phe and Amnda) first, followed by a late-stage amidation to yield this compound or A, respectively. nih.govresearchgate.net For instance, Olsen et al. achieved the synthesis of this compound by converting the terminal ethyl ester of a precursor to a carboxamide through hydrolysis and subsequent coupling with ammonia (B1221849). nih.govresearchgate.net
Approaches to Stereoselective β-Amino Acid Building Blocks (e.g., Amnna)
The stereoselective synthesis of the β-amino acid building block, which contains two contiguous chiral centers and a Z-configured double bond, is the cornerstone of any azumamide synthesis. nih.gov Researchers have successfully employed three primary methodologies to establish the required stereochemistry. nih.govresearchgate.net
The first total synthesis of an azumamide (A and E) by Izzo and De Riccardis utilized a highly diastereoselective and enantioselective Brown crotylation reaction to set the two key stereogenic centers of the β-amino acid. nih.gov This powerful method involves the reaction of an aldehyde with a chiral crotylborane reagent.
In this specific synthesis, an aldehyde was reacted with (+)-(E)-crotyl-diisopinocampheylborane ((+)-(E)-crotyl-Ipc₂-borane). nih.gov The choice of the crotylborane's geometry (E or Z) and the chirality of the isopinocampheyl ligands dictate the relative and absolute stereochemistry of the resulting homoallylic alcohol. The (E)-crotylborane reagent led to the formation of the desired syn-diol precursor with exceptional stereocontrol, reported at >99% diastereomeric ratio (d.r.) and 98% enantiomeric excess (ee). nih.gov This homoallylic alcohol serves as a versatile intermediate that is then elaborated to the final β-amino acid structure. The predictability and high fidelity of the Brown crotylation make it a robust strategy for establishing the C2 and C3 stereocenters of the Amnna side chain. nih.govresearchgate.net
Table 1: Key Features of the Brown Crotylation Approach
| Feature | Description | Reference |
|---|---|---|
| Reagents | Aldehyde, (+)-(E)-crotyl-Ipc₂-borane | nih.gov |
| Key Transformation | Asymmetric formation of a homoallylic alcohol | nih.govharvard.edu |
| Stereochemical Control | Achieved >99% d.r. and 98% ee | nih.gov |
| Outcome | Sets the C2 and C3 stereocenters of the β-amino acid precursor | nih.gov |
An alternative and widely used approach to the β-amino acid core involves a diastereoselective Mannich-type reaction, often employing an Ellman sulfinyl imine auxiliary. nih.gov This three-component reaction involves an enolate, an imine, and an aldehyde, but in the context of azumamide synthesis, it is typically a two-component addition of an ester enolate to a chiral N-sulfinyl imine. wikipedia.org
Ganesan and coworkers, as well as Olsen et al., have reported syntheses utilizing this methodology. nih.gov The key step is the addition of a titanium or lithium enolate of a propionate (B1217596) ester to a chiral tert-butylsulfinyl imine. researchgate.net The chiral sulfinyl group on the imine nitrogen directs the nucleophilic attack of the enolate, effectively controlling the stereochemistry of the newly formed C-N and C-C bonds. This approach can proceed with high diastereoselectivity. nih.gov However, challenges such as the instability of the aldehyde precursor and the resulting imine can lead to moderate yields in some steps. nih.gov Following the Mannich reaction, the sulfinyl auxiliary is readily cleaved to reveal the free amine, and further functional group manipulations provide the orthogonally protected β-amino acid building block. nih.gov
Table 2: Overview of the Ellman-Type Mannich Reaction Strategy
| Feature | Description | Reference |
|---|---|---|
| Key Reaction | Diastereoselective addition of a propionate ester enolate to a chiral N-sulfinyl imine | nih.gov |
| Chiral Auxiliary | tert-Butylsulfinyl group | researchgate.net |
| Function | Directs the stereochemical outcome of the enolate addition | |
| Reported Yields | Can be moderate due to intermediate instability (e.g., 46% for the Mannich step) | nih.gov |
| Outcome | Forms the stereodefined α-methyl-β-amino ester core | nih.gov |
A third distinct strategy for constructing the β-amino acid relies on the Sharpless asymmetric epoxidation (SAE) of an allylic alcohol, followed by a nucleophilic epoxide opening. nih.govresearchgate.net The SAE is a renowned method for converting prochiral allylic alcohols into chiral epoxides with very high enantioselectivity, using a titanium tetraisopropoxide catalyst, a chiral diethyl tartrate (DET) ligand, and tert-butyl hydroperoxide (TBHP) as the oxidant. researchgate.netwikipedia.org
In the synthesis of the azumamide building block, a suitable allylic alcohol precursor is first subjected to Sharpless epoxidation conditions. The choice of the chiral tartrate ligand ((+)- or (-)-DET) determines the facial selectivity of the epoxidation and thus the absolute configuration of the resulting epoxy alcohol. wikipedia.org The crucial step that follows is the regioselective and stereoselective opening of the epoxide ring. Using a nucleophile, such as an organocuprate, the epoxide is opened at the C3 position, which introduces the alkyl side chain and simultaneously establishes the stereocenter at C2 via an Sₙ2-type inversion of configuration. This sequence provides an intermediate with the correct (2S, 3R) stereochemistry required for the natural product. nih.gov
Olefin Geometry Control: Z-Olefin Construction
A critical structural feature of the Amnna side chain in this compound is the Z-configured double bond. nih.gov The establishment of this specific olefin geometry has been primarily achieved through Wittig olefination strategies. nih.govresearchgate.net
The Wittig reaction is a cornerstone of olefin synthesis, involving the reaction of a phosphorus ylide with an aldehyde or ketone. organic-chemistry.org The stereochemical outcome of the reaction is highly dependent on the nature of the ylide. Non-stabilized ylides, typically those bearing alkyl substituents, generally favor the formation of Z-alkenes, especially under salt-free conditions. organic-chemistry.orgmasterorganicchemistry.com
In the total syntheses of azumamides reported by groups like Izzo and De Riccardis, a highly stereoselective Wittig olefination was employed to produce the (Z)-olefin. nih.gov This involves generating a non-stabilized ylide from a suitable phosphonium (B103445) salt and reacting it with an aldehyde fragment derived from the earlier stereoselective steps. The reaction proceeds through a purported four-membered oxaphosphetane intermediate, where kinetic control favors a transition state that leads to the cis (or Z) olefin product. harvard.edu This method has proven effective for installing the C5-C6 double bond with the correct geometry in the azumamide side chain. nih.gov
Partial Reduction of Triple Bonds
A key challenge in the synthesis of the azumamides is the stereoselective construction of the (Z)-olefin within the unnatural β-amino acid side chain, either 3-amino-2-methyl-5-nonenedioic acid-9-amide (Amnna) or 3-amino-2-methyl-5-nonenoic-1,9-diacid (Amnda). nih.govresearchgate.netnih.gov One effective strategy to achieve this is the partial reduction of a corresponding triple bond. nih.gov
In a synthesis route reported by Chandrasekhar et al., this transformation was applied to create the necessary β-amino acid precursor. nih.gov The synthesis began with the protection of propargylic alcohol, which was then coupled with another fragment. nih.gov The resulting propargylic alcohol intermediate was then subjected to a selective reduction using lithium aluminum hydride (LiAlH₄), which successfully reduced the alkyne to the desired (Z)-alkene without affecting other functional groups. nih.gov This method provides a reliable alternative to other olefination techniques like the Wittig reaction for establishing the required double bond geometry. nih.gov
Macrocyclization Techniques and Site Selectivity
The macrocyclization step, which forms the cyclic peptide backbone, is one of the most difficult stages in the total synthesis of azumamides. nih.gov This process is entropically unfavorable and requires the linear peptide precursor to adopt a specific conformation for efficient ring closure. nih.gov The choice of the cyclization site profoundly impacts the reaction's success, with researchers exploring multiple locations on the linear peptide to optimize yields. nih.govexlibrisgroup.comnih.gov For the azumamide family, macrocyclization has been successfully achieved at three different amide bond locations, with reported yields varying significantly from 11% to 85% depending on the site and coupling reagents used. nih.gov
Phe-Amnaa/Amnda Site Cyclization Approaches
The junction between Phenylalanine (or Tyrosine) and the β-amino acid was an early target for macrocyclization. nih.gov Initial attempts to form the macrocycle for Azumamide A at the Phe-Amnaa junction using a linear tetrapeptide containing the complete Amnna residue were unsuccessful with various coupling reagents like DPPA, FDPP, and EDC/HOBt. nih.gov
To circumvent this, a revised strategy was employed where Azumamide E, the carboxylic acid analogue of Azumamide A, was synthesized first. nih.gov This involved using a linear precursor containing an Amnda ethyl ester, which lacks the terminal amide. nih.gov This precursor was successfully cyclized using FDPP, yielding the cyclized intermediate in 37% yield, which was then hydrolyzed to Azumamide E. nih.gov Olsen et al. also used this cyclization site with an Amnda ethyl ester precursor, employing HATU as the coupling reagent, which resulted in a 25% yield. nih.gov
β-Amino Acid-Val Site Cyclization Approaches
Another successful cyclization point has been between the β-amino acid and the Valine residue. nih.gov Chandrasekhar and colleagues reported a highly efficient cyclization at the Amnda-Val site, achieving a 79% yield using EDCI and HOBt as the coupling agents. nih.gov Their linear precursor incorporated an Amnda analog where the terminal carboxylic acid was protected as a PMB-ether. nih.gov
Olsen et al. also utilized this site for the synthesis of Azumamide C (the carboxylic acid analogue of this compound). nih.govresearchgate.net Using HATU and DIPEA in DMF, they obtained the cyclized product in an 11% yield. nih.govresearchgate.net this compound was subsequently synthesized from Azumamide C through a late-stage functional group transformation. nih.govresearchgate.net
Ala-Ala Site Cyclization Approaches
To synthesize Azumamide D, which contains two Alanine (B10760859) residues, Olsen et al. targeted the Ala-Ala junction for macrocyclization. nih.gov This approach was chosen to avoid a sterically crowded cyclization site. nih.gov The linear tetrapeptide with two alanine residues at its termini was cyclized using the HATU coupling reagent. nih.gov This strategy yielded the desired macrocycle at a 19% yield, though purification from byproducts like the corresponding dimer proved challenging. nih.gov
Table 1: Comparison of Macrocyclization Strategies for Azumamide Synthesis
| Cyclization Site | Precursor Amino Acid | Coupling Reagents | Reported Yield | Target Molecule | Citation |
|---|---|---|---|---|---|
| Phe-Amnda | Amnda ethyl ester | FDPP | 37% | Azumamide E | nih.gov |
| Phe-Amnda | Amnda ethyl ester | HATU | 25% | Azumamide E | nih.gov |
| Amnda-Val | Amnda (PMB-protected) | EDCI, HOBt | 79% | Azumamide C precursor | nih.gov |
| Amnda-Val | Amnda ethyl ester | HATU, DIPEA | 11% | Azumamide C | nih.govresearchgate.net |
Late-Stage Functional Group Transformation (e.g., Carboxamide Formation)
A common and effective strategy in the synthesis of azumamides A, B, and D is the installation of the terminal primary carboxamide at a late stage. nih.gov This approach circumvents the difficulties associated with carrying the reactive and potentially interfering amide group through the multi-step synthesis and particularly through the challenging macrocyclization step. nih.govexplorationpub.com
In the synthesis of this compound by Olsen et al., the precursor molecule, Azumamide C, which possesses a terminal carboxylic acid, was first synthesized and purified. nih.govresearchgate.net The final step was the conversion of this carboxylic acid to the primary amide of this compound. nih.gov This transformation was achieved by first hydrolyzing the terminal ethyl ester of the cyclized intermediate to get the free acid (Azumamide C), followed by an amidation reaction involving coupling with ammonia using diisopropylcarbodiimide (DIC) as the reagent. nih.govresearchgate.net This late-stage amidation was also employed in the first total synthesis of Azumamide A, where Azumamide E was converted to Azumamide A using DPPA-mediated amidation with ammonium (B1175870) chloride. nih.gov
Validation of Assigned Structure through Total Synthesis
The definitive confirmation of the structure and stereochemistry of a natural product is its total synthesis. nih.govacs.org While Azumamide A and E were the first of the family to be synthesized, the first total syntheses of Azumamides B, C, and D were later reported by the research group of Olsen. acs.orgnih.govdtu.dk
These synthetic efforts were crucial as they unequivocally validated the structures that had been previously proposed based on spectroscopic analysis. nih.govdtu.dk The key step in their concise route was an Ellman-type Mannich reaction to construct the noncanonical β-amino acid building block. acs.orgnih.gov By successfully completing the total syntheses, they confirmed the assigned connectivity and, critically, the stereochemistry of all chiral centers in this compound, C, and D. nih.govdtu.dk This work provided the synthetic material necessary for a complete biological evaluation of the entire Azumamide family. acs.orgnih.gov
Table 2: List of Chemical Compounds
| Compound Name | Abbreviation/Synonym |
|---|---|
| Azumamide A | - |
| This compound | - |
| Azumamide C | - |
| Azumamide D | - |
| Azumamide E | - |
| 3-amino-2-methyl-5-nonenedioic acid-9-amide | Amnna |
| 3-amino-2-methyl-5-nonenoic-1,9-diacid | Amnda |
| Phenylalanine | Phe |
| Tyrosine | Tyr |
| Valine | Val |
| Alanine | Ala |
| Lithium aluminum hydride | LiAlH₄ |
| Diphenylphosphoryl azide | DPPA |
| Pentafluorophenyl diphenylphosphinate | FDPP |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N'-Diisopropylethylamine | DIPEA |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDCI |
| Hydroxybenzotriazole | HOBt |
| p-Methoxybenzyl | PMB |
| Diisopropylcarbodiimide | DIC |
Synthetic Challenges and Methodological Advancements
The construction of the complex macrocyclic structure of this compound, with its multiple chiral centers and unusual amino acid component, requires precise control over stereochemistry and reaction conditions.
A primary challenge in the synthesis of azumamides is the stereoselective construction of their constituent β-amino acids, such as 3-amino-2-methyl-5-nonenedioic acid-9-amide (Amnaa) found in this compound. nih.gov The presence of two chiral centers in these β-amino acids necessitates highly controlled synthetic strategies. nih.gov Researchers have explored several approaches to establish the desired (2S, 3R) configuration.
One successful strategy involves a stereoselective Brown's crotylboration reaction, which effectively sets the two key chiral centers. nih.gov This is often followed by a Wittig olefination to introduce the (Z)-olefin. nih.gov Another prominent method is the Ellman-type Mannich reaction. nih.gov A third approach utilizes Sharpless asymmetric epoxidation followed by a stereo- and regioselective opening of the epoxide ring. nih.gov The stereochemistry of the synthesized β-amino acid is typically confirmed through derivatization, for instance with (+)-MTPACl, after hydrogenation and hydrolysis, and comparison with known stereoisomers. nih.gov
Recent advancements have also focused on developing more direct and efficient methods for β-amino acid synthesis, moving away from multi-step sequences that require pre-functionalized starting materials. illinois.edu These newer strategies aim to utilize simpler building blocks like olefins and aziridines. illinois.edu For example, palladium-catalyzed aminocarbonylation of alkenes and nickel-catalyzed carboxylation of aziridines have emerged as promising alternatives. illinois.edu
Table 1: Methodologies for Stereoselective Synthesis of β-Amino Acids in Azumamide Synthesis
| Method | Key Transformation | Purpose | Reference |
|---|---|---|---|
| Brown's Crotylboration | Diastereo- and enantioselective crotylboration | Establishes two chiral centers | nih.gov |
| Wittig Olefination | Reaction of an aldehyde with a phosphonium ylide | Constructs the (Z)-olefin | nih.gov |
| Ellman-type Mannich Reaction | Iminium ion addition to an enolate | Establishes two chiral centers | nih.gov |
| Sharpless Asymmetric Epoxidation | Enantioselective epoxidation of an allylic alcohol | Creates a chiral epoxide intermediate | nih.gov |
The macrocyclization step, an entropically disfavored ring-closing reaction, is another critical and often low-yielding step in the total synthesis of cyclic peptides like this compound. nih.gov The efficiency of this intramolecular amidation is highly dependent on the choice of cyclization site, coupling reagents, and reaction conditions. nih.gov
Different research groups have explored various macrocyclization strategies for the azumamide series, with reported yields ranging from a low of 11% to a more efficient 85%. nih.gov The selection of the macrocyclization site has a significant impact on the outcome. For instance, cyclization at the Amnda-Val site has been accomplished using reagents like EDCI and HOBt, yielding 79% of the cyclic intermediate. nih.gov In another instance, the use of HATU and DIPEA for the same linkage resulted in a much lower yield of 11%. nih.gov
The choice of coupling reagent is paramount. While HATU has been used, other reagents like FDPP have also been employed. nih.gov Interestingly, the use of a tetrapeptide containing an Amnda 2-trichloroethyl ester with HATU/DIPEA led to a high yield of 85% for the macrocyclization. nih.gov This highlights that both the protecting group strategy and the coupling conditions must be carefully optimized.
Following macrocyclization, purification of the cyclic peptide is essential to remove unreacted linear precursors, reagents, and byproducts. bachem.com The standard method for purifying peptides is reversed-phase high-performance liquid chromatography (RP-HPLC). bachem.com This technique separates the target macrocycle from impurities based on hydrophobicity. bachem.com The process typically starts with a polar mobile phase (e.g., aqueous 0.1% TFA) to elute polar contaminants, followed by a gradient of increasing organic solvent (like acetonitrile) to elute the peptide of interest. bachem.com Fractions are analyzed for purity, and those containing the pure target peptide are pooled and lyophilized. bachem.com For large-scale synthesis, purification can become a bottleneck, and alternative methods may be considered. bachem.com
Table 2: Comparison of Macrocyclization Conditions in Azumamide Synthesis
| Cyclization Site | Coupling Reagent/Base | Yield | Reference |
|---|---|---|---|
| Amnda-Val | EDCI/HOBt | 79% | nih.gov |
| Amnda-Val | HATU/DIPEA | 11% | nih.gov |
| Not Specified | HATU | 25% | nih.gov |
Mechanism of Histone Deacetylase Hdac Inhibition
Azumamide B as a Member of Cyclic Tetrapeptide Histone Deacetylase Inhibitors
This compound belongs to the azumamide family of natural products, which are classified as cyclic tetrapeptides. nih.govmdpi.com These compounds, originally isolated from the marine sponge Mycale izuensis, are characterized by a 13-membered macrocycle composed of amino acid residues. mdpi.com A notable feature of the azumamides is the presence of a unique β-amino acid and the D-configuration of all their amino acid constituents, giving them a retro-enantio arrangement compared to other cyclic peptide HDAC inhibitors. researchgate.netresearchgate.net
The general structure of HDAC inhibitors typically consists of three key components: a cap group that interacts with the surface of the enzyme, a linker region, and a zinc-binding group (ZBG) that chelates the essential zinc ion in the HDAC active site. nih.govmdpi.com Azumamides, including this compound, adhere to this pharmacophore model. researchgate.net Their cyclic peptide structure serves as the scaffold, and they possess a side chain that functions as the crucial zinc-binding motif, enabling them to inhibit the enzymatic activity of HDACs. mdpi.comresearchgate.net
Histone Deacetylase Enzyme Subtypes and Their Biological Roles
Histone deacetylases are a superfamily of enzymes that catalyze the removal of acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins. nih.gov This deacetylation process generally leads to a more compact chromatin structure, which represses gene transcription. researchgate.net Human HDACs are categorized into four classes based on their sequence homology to yeast originals.
Class I HDACs include HDAC1, HDAC2, HDAC3, and HDAC8. These are primarily located in the nucleus and are involved in fundamental cellular processes. researchgate.net HDAC1 and HDAC2 are highly homologous and play roles in cell proliferation and apoptosis. researchgate.netresearchgate.net HDAC3 is crucial for cell cycle regulation and the DNA damage response. researchgate.net
Class II HDACs are further divided into two subclasses:
Class IIa (HDAC4, HDAC5, HDAC7, and HDAC9) can shuttle between the nucleus and cytoplasm and have tissue-specific expression patterns. nih.gov
Class IIb (HDAC6 and HDAC10) also exhibit nucleocytoplasmic shuttling. researchgate.net HDAC10 is involved in processes like autophagy. nih.gov
Class III HDACs , known as sirtuins, are NAD+-dependent enzymes and are mechanistically distinct from the "classical" zinc-dependent HDACs. nih.gov
Class IV contains the single member, HDAC11, which shares features with both Class I and Class II enzymes and is expressed in the brain, heart, and immune cells. nih.govmdpi.com
The diverse functions of these isoforms underscore the importance of developing selective inhibitors to probe their individual biological roles and for potential therapeutic applications.
Differential HDAC Isoform Inhibition Profile of this compound
This compound exhibits a distinct pattern of inhibition across the various HDAC isoforms, which is largely dictated by its chemical structure, particularly its zinc-binding group.
The azumamide family consists of several members (A-E) that differ slightly in their structure, leading to significant variations in their HDAC inhibitory activity. A key difference lies in the terminal functional group of the β-amino acid side chain: Azumamides A, B, and D possess a carboxamide group, while Azumamides C and E have a carboxylic acid. researchgate.net
Initial studies on total HDACs extracted from K562 cells showed that all azumamides possessed inhibitory activity, with Azumamide E being the most potent. nih.govmdpi.com However, when tested against a full panel of purified recombinant human HDAC enzymes, a clearer distinction emerged. The carboxylic acid-containing azumamides (C and E) demonstrated strong inhibition, whereas the carboxamide analogues (A, B, and D) were found to be strikingly inactive against all tested HDAC enzymes. nih.govresearchgate.net This highlights that the carboxylic acid is a much more effective zinc-binding group than the carboxamide in this molecular context. researchgate.netnih.gov
Table 1: Comparative HDAC Inhibition of Azumamides A-E
| Compound | Original IC50 (µM) on total HDACs from K562 cells nih.govmdpi.com | Activity against purified recombinant HDACs nih.govresearchgate.net |
|---|---|---|
| Azumamide A | 0.045 | Inactive |
| This compound | 0.11 | Inactive |
| Azumamide C | 0.11 | Active |
| Azumamide D | 1.3 | Inactive |
Note: The table is interactive and can be sorted by column.
Detailed enzymatic assays have revealed that the active azumamides, particularly C and E, show potent inhibition against Class I HDACs (HDAC1, HDAC2, and HDAC3) and Class IIb HDACs (HDAC10 and HDAC11). researchgate.netnih.gov Azumamide E, for instance, was reported to inhibit HDACs 1, 2, and 3 with IC50 values of 0.05 µM, 0.1 µM, and 0.08 µM, respectively. nih.gov Subsequent full profiling confirmed that both Azumamide C and E are potent inhibitors of HDAC10 and HDAC11. In contrast, this compound, with its carboxamide zinc-binding group, is considered largely inactive against these specific isoforms in purified enzyme assays. nih.govresearchgate.net
Table 2: IC50 Values (µM) of Azumamide E against Specific HDAC Isoforms
| HDAC Isoform | IC50 (µM) |
|---|---|
| HDAC1 | 0.05 nih.gov |
| HDAC2 | 0.1 nih.gov |
| HDAC3 | 0.08 nih.gov |
| HDAC10 | Potent Inhibition |
Note: The table is interactive and can be sorted by column. Specific IC50 values for HDAC10 and HDAC11 are not consistently reported in the same study but are noted as potently inhibited.
The inhibitory profile of the active azumamides demonstrates a clear selectivity. While potent against Class I and Class IIb enzymes, Azumamide E shows significantly reduced potency against Class IIa HDACs (HDAC4, 5, 7, and 9). nih.gov This selectivity suggests that the structural features of the azumamide scaffold are better accommodated by the active sites of Class I and IIb enzymes compared to those of Class IIa.
Molecular Interactions at the HDAC Active Site
The inhibitory action of azumamides is rooted in their molecular interactions within the active site of the HDAC enzyme. The general model for HDAC inhibitors involves the zinc-binding group coordinating with the Zn²⁺ ion located at the bottom of a narrow catalytic tunnel. nih.govmdpi.com
For the active azumamides like Azumamide E, docking studies have shown that the long side chain of the β-amino acid inserts into this active site channel. researchgate.netnih.gov The terminal carboxylic acid group then chelates the catalytic zinc ion in a bidentate fashion, meaning two of its atoms bond to the zinc. nih.gov This interaction is critical for potent inhibition. The macrocyclic ring of the azumamide itself sits (B43327) at the rim of the active site pocket, making contact with surface residues of the enzyme. nih.gov
In contrast, the carboxamide group of this compound is a much weaker zinc-binding group. researchgate.net This results in a significantly lower affinity for the zinc ion, explaining its lack of activity in purified enzyme assays compared to its carboxylic acid-containing counterparts. nih.govresearchgate.net The efficiency of the zinc-binding group is therefore a paramount determinant of the inhibitory potency for the azumamide class of compounds. nih.gov
Role of the Zinc-Binding Group (Carboxamide Moiety)
A fundamental feature of the mechanism for most HDAC inhibitors is the chelation of a zinc ion (Zn²⁺) located at the bottom of the enzyme's active site tunnel. mdpi.com This interaction is critical for blocking the enzyme's catalytic activity. mdpi.com The portion of the inhibitor responsible for this chelation is known as the zinc-binding group (ZBG). nih.gov In this compound, this function is performed by a carboxamide moiety. nih.govresearchgate.net
However, research comparing the various azumamide analogues reveals that the carboxamide group is a relatively inefficient ZBG compared to other functional groups. nih.govresearchgate.net Studies involving a full panel of recombinant human HDAC enzymes demonstrated that the carboxamide-containing analogues, Azumamides A, B, and D, were significantly less active against all tested HDAC enzymes. nih.govmdpi.com In contrast, the corresponding carboxylic acid analogues, Azumamides C and E, exhibited much stronger inhibitory activities against HDACs 1, 2, 3, 10, and 11. nih.gov This suggests that the carboxylic acid functional group has a superior affinity for the active site zinc ion than the carboxamide. researchgate.net
| Compound | Zinc-Binding Group | IC₅₀ (μM) |
|---|---|---|
| Azumamide A | Carboxamide | 0.045 |
| This compound | Carboxamide | 0.11 |
| Azumamide C | Carboxylic Acid | 0.11 |
| Azumamide D | Carboxamide | 1.3 |
| Azumamide E | Carboxylic Acid | 0.033 |
Contribution of the Macrocyclic Scaffold to Enzyme Binding
While the ZBG interacts with the catalytic zinc ion, the macrocyclic body of this compound serves as the "cap group," which makes extensive interactions with the rim and inner surface of the enzyme's active site tunnel. nih.gov The unique structure of this scaffold is critical for orienting the ZBG correctly and for achieving binding affinity and potential isoform selectivity. nih.gov
Conformational Studies and Enzyme-Ligand Dynamics
The interaction between this compound and HDAC is not a static lock-and-key event but a dynamic process involving conformational adjustments in both the inhibitor and the enzyme. nih.gov Understanding this dynamic interplay is crucial for a complete picture of the inhibition mechanism.
Conformational studies using solution Nuclear Magnetic Resonance (NMR) spectroscopy, combined with molecular modeling, have been employed to determine the three-dimensional structure of azumamides in solution. nih.gov These studies reveal that the macrocycle has a defined, yet flexible, conformation. This inherent structure pre-organizes the molecule for binding and presents the ZBG and other interactive side chains in a manner conducive to engaging with the enzyme's active site. nih.gov
Furthermore, the enzyme itself is not rigid. Studies on HDAC8, a representative class I HDAC, have shown that surface loops (L1 and L2) near the entrance of the active site are highly flexible and dynamic. nih.gov The conformation of these loops can change depending on the bound ligand. It is proposed that these dynamic loop movements are part of the catalytic process and can influence how a substrate or inhibitor is positioned and stabilized within the active site. nih.gov Therefore, the binding of this compound likely involves a mutual "induced fit" process, where the inhibitor settles into a stable binding mode within the flexible active site, and the enzyme's loops adjust to accommodate the macrocyclic structure. This dynamic interaction between the ligand and a malleable enzyme surface is a key aspect of the inhibition mechanism. nih.govbiorxiv.org
Structure Activity Relationship Sar of Azumamide B and Analogs
Influence of Zinc-Binding Group Identity on Inhibitory Potency
The zinc-binding group is a crucial pharmacophore in HDAC inhibitors, directly interacting with the catalytic zinc ion in the enzyme's active site. Studies on azumamides have elucidated the importance of this functional group for potent inhibition.
Comparative Analysis of Carboxamide, Carboxylic Acid, and Hydroxamic Acid Functionalities
The terminal functional group of the β-amino acid in azumamides significantly impacts their HDAC inhibitory potency. Natural azumamides A, B, and D feature a carboxamide moiety, while azumamides C and E possess a carboxylic acid group. Research indicates that the carboxylic acid functionality confers substantially higher potency compared to the carboxamide. Specifically, carboxamide analogs (azumamides A, B, and D) were found to be largely inactive against HDAC enzymes, whereas the carboxylic acid analogs (azumamides C and E) demonstrated strong HDAC inhibitory activities nih.govresearchgate.net.
Further exploration into the ZBG has shown that converting the carboxylic acid group to a hydroxamic acid moiety can lead to an even greater increase in potency frontiersin.orgfrontiersin.org. A synthetic hydroxamic acid analog of azumamide E exhibited improved inhibitory activity, underscoring the established role of hydroxamic acids as highly effective ZBGs in HDAC inhibitors nih.gov.
Effects of Amino Acid Residue Variation within the Cyclic Backbone
Variations in the α-amino acid residues incorporated into the cyclic backbone of azumamides also influence their biological activity.
Valine Analogs (Azumamide A-C, E) versus Alanine (B10760859) Analogs (Azumamide D)
Azumamides A, B, C, and E incorporate a valine residue, while azumamide D contains an alanine residue in place of valine. Comparative analyses have shown that the valine-containing analogs (A-C, E) display over tenfold greater HDAC inhibitory potency than the alanine analog, azumamide D nih.govresearchgate.net. This difference highlights the importance of the bulkier valine side chain in optimizing interactions within the HDAC active site.
Tyrosine (Azumamide B, C) versus Phenylalanine (Azumamide A, D, E) Residues
The aromatic amino acid residue also plays a role in azumamide activity. Azumamides B and C feature a tyrosine residue, whereas azumamides A, D, and E contain a phenylalanine residue. Studies indicate that azumamide C, with its tyrosine residue, is approximately twofold more potent than azumamide E, which has phenylalanine nih.govresearchgate.netthirdroom.org. Specifically, tyrosine-containing azumamides showed approximately twofold higher potency against HDACs 1, 3, 6, 10, and 11 compared to their phenylalanine counterparts, which were only more potent against HDAC8 at micromolar Ki values scispace.com. This suggests that the hydroxyl group of tyrosine may contribute to enhanced binding or interaction with specific HDAC isoforms.
Methyl Group Substitutions and Their Contribution to Potency
Compound List
Azumamide A: Contains D-Val, D-Ala, D-Phe, and Amnaa with a carboxamide terminal group.
This compound: Contains D-Val, D-Ala, D-Tyr, and Amnaa with a carboxamide terminal group.
Azumamide C: Contains D-Val, D-Ala, D-Tyr, and Amnda with a carboxylic acid terminal group.
Azumamide D: Contains D-Ala, D-Phe, and Amnaa with a carboxamide terminal group.
Azumamide E: Contains D-Val, D-Ala, D-Phe, and Amnda with a carboxylic acid terminal group.
Azumamide E analogs: Includes epimeric variants (β2-epi-Amnda, β3-epi-Amnda, enantiomer of Amnda) and hydroxamic acid analogs.
Desmethyl azumamide E: Azumamide E analog with the methyl group at the β2-position removed.
2-Desmethylated azumamide analogs: Analogs with the methyl group at the β2-position removed.
2-Dimethylated azumamide analogs: Analogs with two methyl groups at the β2-position.
Tryptophan-containing azumamide analog: An analog where phenylalanine is replaced by tryptophan.
Design and Synthesis of Chemically Modified Analogs for SAR Elucidation
The elucidation of the SAR of azumamides has been significantly advanced through the design and synthesis of chemically modified analogs. These efforts have focused on understanding the role of specific structural components, such as the zinc-binding group (ZBG) and the unique β-amino acid residues, in mediating HDAC inhibition.
Key findings from analog synthesis include:
Zinc-Binding Group (ZBG) Variation: Natural azumamides possess either a carboxamide (azumamides A, B, D) or a carboxylic acid (azumamides C, E) as their terminal functional group, which acts as the ZBG. Comparative studies have revealed that the carboxylic acid moiety confers significantly higher HDAC inhibitory activity compared to the carboxamide group. For instance, azumamides C and E, featuring a carboxylic acid, demonstrated potent inhibition against HDACs 1, 2, 3, 10, and 11, whereas carboxamide analogs (A, B, D) were largely inactive against all HDAC enzymes nih.govresearchgate.net. This observation aligns with the general understanding that carboxylic acids are stronger zinc-binding groups than carboxamides in HDAC inhibitors nih.govresearchgate.net.
Amino Acid Residue Modifications: The azumamide structure incorporates three D-α-amino acids and a unique β-amino acid. SAR studies have explored variations in these residues. For example, azumamide C, which contains a tyrosine (Tyr) residue instead of the phenylalanine (Phe) found in this compound, was found to be approximately 2-fold more potent than azumamide E (which also has a Tyr residue but a different terminal group) nih.gov. Synthetic efforts have also focused on creating epimeric analogs of the β-amino acid to assess the impact of stereochemistry on activity. For instance, site-specifically epimerized compounds showed no activity, underscoring the importance of the correct stereochemistry at the β-amino acid center scispace.com.
Retro-Arrangement and D-Amino Acids: Azumamides possess a retro-arrangement peptide backbone due to the D-configuration of all their amino acid residues. This feature distinguishes them from other naturally occurring cyclopeptide HDAC inhibitors and has been a focus in synthetic strategies researchgate.netnih.gov.
Table 1: Comparison of HDAC Inhibitory Activity of Natural Azumamides
| Azumamide | Zinc-Binding Group | Amino Acid at Position X (Phe/Tyr) | HDAC Inhibition (IC50) [μM] (K562 cells) nih.govresearchgate.net | HDAC Inhibition (IC50) [μM] (Recombinant HDACs) nih.govresearchgate.net |
| A | Carboxamide | Phe | 0.045 | Inactive |
| B | Carboxamide | Phe | 0.11 | Inactive |
| C | Carboxylic Acid | Tyr | 0.11 | Potent (HDACs 1, 2, 3, 10, 11) |
| D | Carboxamide | Phe | 1.3 | Inactive |
| E | Carboxylic Acid | Phe | 0.033 | Potent (HDACs 1, 2, 3, 10, 11) |
Note: IC50 values can vary depending on the enzyme source (cell extract vs. recombinant enzymes) and specific HDAC isoforms tested. The table summarizes key trends observed across different studies.
The synthesis of analogs has also explored alternative ZBGs, such as hydroxamic acid, which is a well-established potent ZBG in other HDAC inhibitors like SAHA researchgate.net.
Computational and Spectroscopic Approaches in SAR Studies
Computational and spectroscopic methods play a crucial role in understanding the molecular interactions and conformational preferences of azumamides, thereby complementing synthetic SAR studies.
Molecular docking studies have been employed to predict the binding modes of azumamides and their analogs within the active site of HDAC enzymes. These investigations help identify key interactions responsible for binding and provide insights into the structural basis for differential potency.
Targeting HDAC Active Sites: Docking simulations typically focus on the catalytic domain of HDAC enzymes, particularly the zinc ion, which is chelated by the ZBG of the inhibitor. For azumamide E, docking studies have helped to elucidate its isoform selectivity, suggesting a specific recognition pattern within the receptor binding pocket acs.org.
Predicting Binding Interactions: Docking models can reveal critical interactions, such as hydrogen bonds, hydrophobic contacts, and van der Waals forces, between the azumamide molecule and amino acid residues in the HDAC active site. These interactions can explain why certain structural modifications, like the presence of a carboxylic acid ZBG, lead to enhanced binding affinity acs.org.
Framework for Rational Design: The insights gained from molecular docking provide a framework for the rational design of novel azumamide-based HDAC inhibitors with improved potency and selectivity. By understanding how specific structural features interact with the enzyme, researchers can computationally screen potential modifications before undertaking their synthesis acs.org.
Sequence Elucidation: For azumamide A, intensive 2D NMR analysis, including HMBC and ROESY, was used to establish the sequence of amino acids as Val-Ala-Phe-β-amino acid nih.gov. This spectroscopic data, along with mass spectrometry, was crucial for confirming the molecular structure and connectivity.
Molecular dynamics (MD) simulations offer a dynamic view of ligand-enzyme interactions, providing insights into the stability of the complex, conformational changes upon binding, and the role of solvent and flexibility.
Dynamic Binding Behavior: MD simulations can track the trajectory of an azumamide analog within the HDAC active site over time, revealing the dynamic nature of binding. This includes assessing the stability of key interactions, such as the coordination of the ZBG to the active site zinc ion, and observing any conformational adjustments made by either the ligand or the enzyme during the binding process acs.org.
Explaining Potency and Selectivity: By simulating the complex, MD can help explain the observed SAR trends. For example, simulations might illustrate why a particular analog exhibits better binding stability or a more favorable interaction network, thus accounting for its higher potency or isoform selectivity. While specific MD simulation results for this compound are not explicitly detailed, the general application of MD in understanding ligand-enzyme dynamics is a standard approach in drug discovery.
Other Compound Names Mentioned:
Azumamide A
Azumamide C
Azumamide D
Azumamide E
Romidepsin (FK228)
Trapoxin A/B
Apicidin
Largazole
Cyl-1/2
SAHA (Suberoylanilide hydroxamic acid)
TSA (Trishydroxamic acid)
Preclinical Research Methodologies and Strategic Opportunities
In Vitro Biochemical and Cell-Based Assays for HDAC Inhibition
Investigating the HDAC inhibitory potential of Azumamide B relies on a combination of biochemical assays using purified enzymes and cell-based evaluations in various cancer cell lines.
Initial assessments of this compound's HDAC inhibitory activity have been conducted using enzymes extracted from cell lines, notably K562 human chronic myeloid leukemia cells and HeLa cells nih.govencyclopedia.pubunipa.itresearchgate.netnih.govfrontiersin.org. These studies often evaluate the compound's effect on total HDAC activity. For instance, this compound, as part of the azumamide family, has demonstrated HDAC inhibitory activity with reported IC50 values in the range of 0.045 to 1.3 μM against crude cell lysates scispace.com.
More refined studies have employed purified recombinant human HDAC isoforms to determine isoform selectivity. These biochemical assays provide a more detailed understanding of how this compound interacts with specific HDAC enzymes. However, findings regarding the activity of this compound and its carboxamide-containing analogs have presented some variability. Some research indicates that carboxamide analogs, including this compound, were "strikingly inactive against all HDAC enzymes" when tested against a full panel of recombinant human HDAC enzymes, suggesting that the carboxylic acid moiety, as seen in Azumamide C and E, is a more effective zinc-binding group (ZBG) nih.govmdpi.com. In contrast, other studies have placed this compound within the broader azumamide family, which exhibits general HDAC inhibitory activity scispace.com. Further detailed profiling against specific purified HDAC isoforms for this compound specifically is an area that warrants continued investigation to reconcile these findings.
Research Challenges and Future Directions in this compound Research
Addressing Discrepancies in Biological Activity between Natural and Synthetic this compound
Research into this compound and its congeners has highlighted potential discrepancies in biological activity, often attributed to variations in synthesis, purity, or assay conditions. While initial studies on naturally isolated azumamides provided baseline activity profiles, subsequent total syntheses and re-evaluations have revealed nuances. For instance, studies comparing the HDAC inhibitory profiles of natural versus synthetic azumamides have indicated that synthetic preparations might exhibit different trends in potency or selectivity nih.govscispace.com. These differences can arise from variations in the zinc-binding group (ZBG) or subtle structural modifications introduced during synthesis. Specifically, the conversion of the carboxamide moiety in this compound to a carboxylic acid, as seen in Azumamide E, generally leads to significantly increased potency against HDACs nih.govscispace.comthirdroom.org. Furthermore, discrepancies in reported IC50 values across different studies have been ascribed to assay conditions, underscoring the importance of standardized methodologies and confirmation through parallel biological assays unipa.it. The sensitivity of the β-amino acid scaffold to stereochemical modifications also means that even minor epimeric differences, potentially present in synthetic routes or sample preparations, can lead to substantial variations in biological activity scispace.comthirdroom.org.
Achieving Enhanced Isoform Selectivity for Specific HDAC Targets
A critical goal in developing HDAC inhibitors is achieving selectivity for specific HDAC isoforms, as this can lead to improved therapeutic efficacy and reduced off-target effects. Azumamide E, a close analog of this compound, has demonstrated notable selectivity, particularly for Class I HDACs (HDAC1, 2, and 3) over Class II isoforms nih.govscispace.comnih.gov. Studies have reported that Azumamide E exhibits approximately 100-fold selectivity for Class I HDACs, with IC50 values in the nanomolar range for HDAC1-3, while showing significantly reduced activity against Class II HDACs nih.govscispace.comnih.gov. More comprehensive profiling of the azumamide series has revealed that Azumamides C and E, both possessing a carboxylic acid ZBG, are potent inhibitors of HDAC1–3, 10, and 11, displaying 60–350-fold greater potency towards HDAC1–3 over HDAC8 thirdroom.org. This selectivity profile suggests that structural features, particularly the nature of the ZBG and the amino acid residues within the macrocycle, play a crucial role in dictating isoform preference. Future research could focus on systematically modifying the this compound scaffold to further optimize selectivity for specific HDAC isoforms implicated in particular disease states.
Exploration of Non-Canonical Binding Modes for HDAC Inhibition
While the primary mechanism of action for most HDAC inhibitors, including the azumamides, involves the chelation of the catalytic zinc ion in the active site via a suitable ZBG, the exploration of non-canonical binding modes represents a frontier in inhibitor design. For this compound and its analogs, current literature primarily describes their interaction within the canonical active site, where the carboxylic acid or carboxamide moiety chelates the zinc ion frontiersin.org. Computational studies, such as docking models, suggest that the side chain of azumamides inserts into the active site, facilitating this zinc binding frontiersin.org. However, specific investigations into allosteric inhibition or other non-canonical binding mechanisms for this compound are not extensively detailed in the reviewed literature. This represents a potential area for future research, aiming to uncover novel interaction patterns that could lead to inhibitors with distinct pharmacological profiles or resistance-breaking capabilities.
Development of Novel Synthetic Methodologies for Complex Azumamide Scaffolds
The synthesis of complex natural products like this compound presents significant challenges, primarily related to the stereoselective construction of its unique β-amino acid components and the subsequent macrocyclization. Key synthetic strategies have focused on establishing the stereochemistry of the disubstituted β-amino acids, such as 3-amino-2-methyl-5-nonenedioic acid (Amnda) and its amide counterpart (Amnna), which are integral to the azumamide structure nih.govresearchgate.netresearchgate.netmdpi.com. Prominent methodologies employed include stereoselective Brown crotylation, Ellman-type Mannich reactions, and Sharpless asymmetric epoxidation followed by regioselective epoxide opening nih.govresearchgate.netmdpi.com. The Ellman-type Mannich reaction, in particular, has been highlighted as a crucial step, enabling the synthesis of both natural products and epimeric analogs thirdroom.orgacs.org. For the construction of the Z-olefin within the side chain, Wittig olefination and partial reduction of triple bonds have been utilized nih.govresearchgate.net. Macrocyclization, often occurring at specific peptide bond linkages, also presents challenges, with studies exploring different coupling reagents and strategies to achieve efficient ring closure scispace.commdpi.com. The development of these novel synthetic methodologies has not only validated the proposed structures of azumamides but also provided access to analogs for structure-activity relationship (SAR) studies, paving the way for the design of improved HDAC inhibitors.
Q & A
Q. What is the synthetic methodology for Azumamide B, and how does it differ from other azumamides?
this compound is synthesized via a multi-step process involving macrocyclization, deprotection, and amidation. Key steps include:
- Hydrolysis of a cyclic peptide precursor using LiOH in THF/H₂O, followed by acidification and extraction .
- Activation with HOBt/DIC and coupling with ammonia-dioxane to form the carboxamide moiety. Iterative additions of coupling agents (e.g., HATU) and NH₃ ensure complete conversion .
- Final purification via preparative HPLC yields this compound with >95% purity. Structural distinctions from other azumamides (e.g., Azumamide E) include a 4-hydroxybenzyl side chain and β-amino acid configuration .
Q. What is the HDAC inhibition profile of this compound, and how does it compare to natural isolates?
Synthetic this compound shows moderate inhibition against class I HDACs:
- HDAC1 : 5.0 µM, HDAC2 : 3.0 µM, HDAC3 : 3.0 µM .
- Natural this compound exhibits stronger potency (0.11 µM against HDAC-containing cell extracts), highlighting discrepancies between synthetic and natural forms due to differences in Zn²⁺-binding groups (carboxamide vs. carboxylate) .
Q. What structural features of this compound contribute to HDAC binding?
- The β-amino acid residue coordinates with Zn²⁺ in HDAC active sites via its side chain, while the 4-hydroxybenzyl group interacts with hydrophobic pockets (e.g., Phe200 in HDAC3) .
- The macrocyclic scaffold stabilizes the binding conformation, with β2- and β3-side chain orientations critical for isoform selectivity .
Advanced Research Questions
Q. How do β2- and β3-side chain modifications impact this compound’s potency and selectivity?
- β2-Substituents : Replacing the β2-methyl group (e.g., in β2-epi-azumamide) disrupts interactions with Phe200, reducing HDAC3 affinity by ~50% .
- β3-Side Chain Conformation : The H3−C3−C4−C5 dihedral angle (~180°±20° or ~60°±20°) influences Zn²⁺ coordination. NMR and MD simulations show that β3-side chain flexibility in solution does not correlate directly with binding affinity, suggesting conformational selection during HDAC engagement .
Q. How can researchers resolve contradictions in HDAC inhibition data between cell extracts and recombinant enzymes?
Discrepancies arise from:
- Zn²⁺-Binding Group Differences : Carboxamides (e.g., this compound) are ~10-fold less potent than carboxylates (e.g., Azumamide C) against recombinant HDACs due to weaker Zn²⁺ chelation .
- Enzyme Source Variability : Cell extracts contain multiple HDAC isoforms and cofactors, complicating direct comparison with purified recombinant enzymes. Methodological adjustments, such as using uniform enzyme sources and standardized assays (e.g., fluorometric or mass spectrometry-based), improve data consistency .
Q. What computational methods are recommended for analyzing this compound’s binding dynamics?
- Molecular Dynamics (MD) Simulations : Simulate β3-side chain flexibility in solvent environments (e.g., DMSO vs. water) to predict bioactive conformations .
- Docking Studies : Use HDAC3:SMRT crystal structures (PDB: 4A69) to model this compound’s interactions with Phe200 and Zn²⁺. Embrace algorithm-optimized Glide docking is effective for static pose prediction .
- Density Functional Theory (DFT) : Calculate electronic properties of the Zn²⁺-binding site to evaluate carboxamide vs. carboxylate affinity .
Q. What strategies enhance this compound’s selectivity for HDAC isoforms?
- Side Chain Engineering : Introduce bulkier substituents (e.g., tert-butyl) at β2 to exploit isoform-specific hydrophobic pockets (e.g., HDAC6 vs. HDAC3) .
- Macrocycle Optimization : Modify ring size (e.g., 13- vs. 14-membered) to alter conformational strain and improve HDAC1/2 selectivity .
- Hybrid Analogues : Combine this compound’s macrocycle with hydroxamate groups (e.g., inspired by largazole) to enhance Zn²⁺ binding while retaining isoform specificity .
Data Analysis and Reproducibility
Q. How should researchers address variability in NMR-derived structural data for azumamides?
- Conformational Averaging : Use NOE/ROE restraints and J-coupling constants to identify dominant solution conformations. For this compound, isolated spin-pair approximation (ISPA) resolves ambiguities in β3-side chain orientation .
- Solvent Considerations : Perform NMR in D₂O (if solubility permits) to mimic physiological conditions. For insoluble analogs, combine MD simulations with sparse NMR data .
Q. What statistical approaches validate SAR trends in azumamide derivatives?
- Multivariate Analysis : Apply principal component analysis (PCA) to correlate structural descriptors (e.g., dihedral angles, substituent volume) with HDAC inhibition (IC₅₀) .
- Bootstrapping : Assess confidence intervals for IC₅₀ values, particularly when comparing analogs with marginal potency differences (e.g., this compound vs. desmethyl analogs) .
Tables
| This compound HDAC Inhibition (Synthetic) |
|---|
| HDAC Isoform |
| -------------- |
| HDAC1 |
| HDAC2 |
| HDAC3 |
| Key Structural Modifications and Effects |
|---|
| Modification |
| ---------------------- |
| β2-epi configuration |
| β3-side chain removal |
| Carboxylate substitution (Azumamide C) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
